molecular formula C8H8N2O2 B12358161 3-(Pyrazin-2-yl)but-2-enoic acid

3-(Pyrazin-2-yl)but-2-enoic acid

Cat. No.: B12358161
M. Wt: 164.16 g/mol
InChI Key: PWIXKAYTODDDDL-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)but-2-enoic acid typically involves the reaction of pyrazine derivatives with butenoic acid derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and consistent quality. These methods often include custom synthesis and bulk procurement to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced compounds .

Scientific Research Applications

3-(Pyrazin-2-yl)but-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyrazin-2-yl)but-2-enoic acid include other butenoic acid derivatives such as:

    Crotonic acid: (trans-2-butenoic acid)

    Isocrotonic acid: (cis-2-butenoic acid)

    3-Butenoic acid: (but-3-enoic acid)

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(E)-3-pyrazin-2-ylbut-2-enoic acid

InChI

InChI=1S/C8H8N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-5H,1H3,(H,11,12)/b6-4+

InChI Key

PWIXKAYTODDDDL-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C1=NC=CN=C1

Canonical SMILES

CC(=CC(=O)O)C1=NC=CN=C1

Origin of Product

United States

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